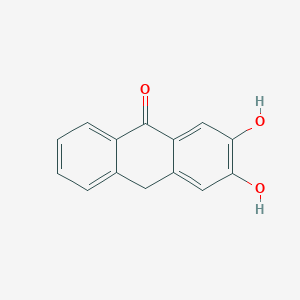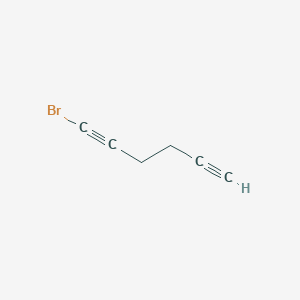![molecular formula C16H22O B14479360 Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)- CAS No. 66405-95-6](/img/structure/B14479360.png)
Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-(2,3,3-trimethylbicyclo[221]hept-2-yl)- is a chemical compound with the molecular formula C16H22O It is known for its unique bicyclic structure, which includes a phenol group attached to a bicyclo[221]heptane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)- typically involves the reaction of a suitable bicyclic precursor with phenol. One common method includes the use of camphene as a starting material, which undergoes a series of reactions including oxidation and substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as catalytic hydrogenation and distillation to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, various alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of fragrances and flavors due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various enzymes and receptors, influencing their activity. The bicyclic structure provides steric hindrance, which can affect the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol
- 2-Propenoic acid, 3-phenyl-, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester
- Bicyclo[3.1.1]hept-2-en-4-ol, 2,6,6-trimethyl-, acetate
Uniqueness
Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)- is unique due to its combination of a phenol group with a bicyclic structure. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
66405-95-6 |
|---|---|
Formule moléculaire |
C16H22O |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
2-(2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol |
InChI |
InChI=1S/C16H22O/c1-15(2)11-8-9-12(10-11)16(15,3)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3 |
Clé InChI |
LIZPVLROUSCWGB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C2)C1(C)C3=CC=CC=C3O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14479286.png)
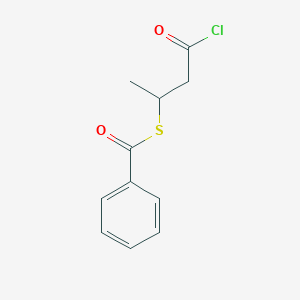

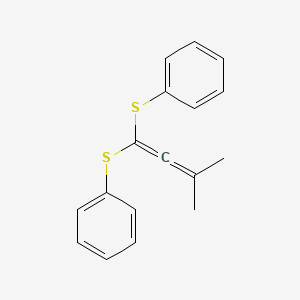
![4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate](/img/structure/B14479326.png)
silane](/img/structure/B14479328.png)
![6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14479331.png)
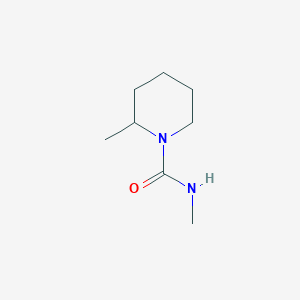
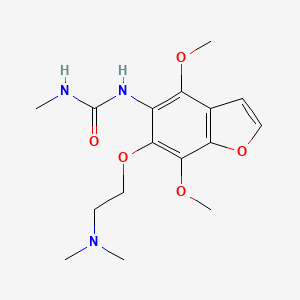
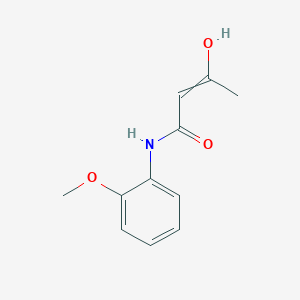
![3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid](/img/structure/B14479352.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
